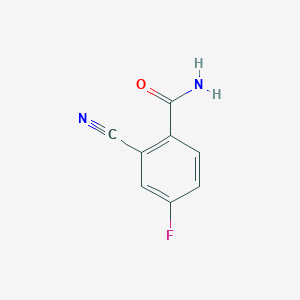
2-Cyano-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-fluorobenzamide is an organic compound with the molecular formula C8H5FN2O It is a derivative of benzamide, where the benzene ring is substituted with a cyano group at the 2-position and a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-Cyano-4-fluorobenzamide involves the reaction of 4-cyano-2-fluorobenzoic acid with carbonyldiimidazole in acetonitrile, followed by the addition of aqueous ammonium hydroxide solution . This method yields the desired compound with high purity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-fluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the cyano group.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Substituted benzamides with different functional groups.
Reduction: 2-Amino-4-fluorobenzamide.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-Cyano-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2-Cyano-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-chlorobenzamide
- 2-Cyano-4-bromobenzamide
- 2-Cyano-4-methylbenzamide
Uniqueness
Compared to its analogs, 2-Cyano-4-fluorobenzamide exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5FN2O |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
2-cyano-4-fluorobenzamide |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H2,11,12) |
InChI Key |
IHSMCLKDTSBSQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















